Cas no 845964-00-3 (1-PROPANESULFINYL CHLORIDE, 2,2,3,3-TETRAFLUORO-)
1-PROPANESULFINYL CHLORIDE, 2,2,3,3-TETRAFLUORO- Chemical and Physical Properties
Names and Identifiers
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- 1-PROPANESULFINYL CHLORIDE, 2,2,3,3-TETRAFLUORO-
- EN300-732378
- 2,2,3,3-tetrafluoropropane-1-sulfinyl chloride
- 845964-00-3
-
- Inchi: 1S/C3H3ClF4OS/c4-10(9)1-3(7,8)2(5)6/h2H,1H2
- InChI Key: QMAFMROWWJMOFX-UHFFFAOYSA-N
- SMILES: C(S(Cl)=O)C(F)(F)C(F)F
Computed Properties
- Exact Mass: 197.9529262Da
- Monoisotopic Mass: 197.9529262Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 36.3Ų
1-PROPANESULFINYL CHLORIDE, 2,2,3,3-TETRAFLUORO- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-732378-1.0g |
2,2,3,3-tetrafluoropropane-1-sulfinyl chloride |
845964-00-3 | 1g |
$0.0 | 2023-06-06 |
1-PROPANESULFINYL CHLORIDE, 2,2,3,3-TETRAFLUORO- Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1-PROPANESULFINYL CHLORIDE, 2,2,3,3-TETRAFLUORO-
Research Briefing on 1-PROPANESULFINYL CHLORIDE, 2,2,3,3-TETRAFLUORO- (CAS: 845964-00-3) in Chemical and Biomedical Applications
Recent advancements in the synthesis and application of fluorinated sulfinyl chlorides have garnered significant attention in the chemical and biomedical research communities. Among these compounds, 1-Propanesulfinyl chloride, 2,2,3,3-tetrafluoro- (CAS: 845964-00-3) has emerged as a versatile building block for the development of novel pharmaceuticals, agrochemicals, and materials. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthetic methodologies, reactivity, and potential applications in drug discovery and material science.
The compound 1-Propanesulfinyl chloride, 2,2,3,3-tetrafluoro- is characterized by its unique structural features, including a sulfinyl chloride functional group and a perfluorinated alkyl chain. These attributes confer high reactivity and stability, making it an attractive intermediate for the synthesis of sulfur-containing compounds. Recent studies have explored its use in asymmetric synthesis, where it serves as a chiral auxiliary or a sulfenylating agent. For instance, a 2023 publication in the Journal of Organic Chemistry demonstrated its efficacy in the enantioselective synthesis of β-sulfinyl esters, which are key intermediates in the production of protease inhibitors.
In the realm of medicinal chemistry, 1-Propanesulfinyl chloride, 2,2,3,3-tetrafluoro- has been investigated for its potential in the design of fluorinated sulfonamides and sulfonylureas. These compounds exhibit enhanced metabolic stability and bioavailability, making them promising candidates for the treatment of diabetes and infectious diseases. A recent study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's role in the synthesis of a new class of antibacterial agents targeting multidrug-resistant pathogens. The fluorinated side chain was found to improve membrane permeability and target binding affinity.
Material science applications of 1-Propanesulfinyl chloride, 2,2,3,3-tetrafluoro- have also been explored, particularly in the development of fluorinated polymers and coatings. Its ability to introduce sulfinyl and fluorine groups into polymer backbones has been leveraged to create materials with exceptional thermal stability and chemical resistance. A 2022 study in ACS Applied Materials & Interfaces reported the use of this compound in the synthesis of sulfinyl-functionalized polyfluorinated ethers, which exhibited superior performance as lubricants and anti-fouling coatings.
Despite its promising applications, challenges remain in the large-scale production and handling of 1-Propanesulfinyl chloride, 2,2,3,3-tetrafluoro-. Its high reactivity and sensitivity to moisture necessitate specialized synthetic protocols and storage conditions. Recent efforts have focused on optimizing its synthesis via continuous flow chemistry, as described in a 2023 article in Organic Process Research & Development. These advancements aim to improve yield, purity, and safety, thereby facilitating its broader adoption in industrial and academic settings.
In conclusion, 1-Propanesulfinyl chloride, 2,2,3,3-tetrafluoro- (CAS: 845964-00-3) represents a valuable tool for researchers in the chemical and biomedical fields. Its unique properties and versatility underscore its potential to drive innovation in drug discovery, material science, and beyond. Future research directions may include further exploration of its reactivity, development of greener synthetic routes, and expansion of its applications in emerging technologies such as bioelectronics and nanotechnology.
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